

# Long-Term Enalapril Administration and Its Impact on Cardiovascular Remodeling: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Renitek*

Cat. No.: *B1234160*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Enalapril, a potent angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant efficacy in mitigating and reversing adverse cardiovascular remodeling. This technical guide provides an in-depth analysis of the long-term effects of enalapril on the cardiovascular system, with a focus on its molecular mechanisms and clinical and preclinical outcomes. Through a comprehensive review of key studies, this document outlines the quantitative effects of enalapril on cardiac hypertrophy, fibrosis, and vascular structure. Detailed experimental protocols from seminal animal and human studies are presented to aid in the design and interpretation of future research. Furthermore, this guide visualizes the core signaling pathways modulated by enalapril, offering a deeper understanding of its therapeutic actions. The compiled data and mechanistic insights are intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of cardiovascular therapeutics.

## Introduction: The Role of Enalapril in Cardiovascular Health

Cardiovascular remodeling, a complex process involving alterations in the size, shape, and function of the heart and blood vessels, is a hallmark of many cardiovascular diseases,

including hypertension, heart failure, and myocardial infarction. The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of this process, with angiotensin II (Ang II) being a key mediator of pathological remodeling. Enalapril, by inhibiting the conversion of angiotensin I to the potent vasoconstrictor and pro-fibrotic agent Ang II, plays a pivotal role in interrupting this cascade. Long-term administration of enalapril has been shown to not only control blood pressure but also to exert direct beneficial effects on the cardiovascular structure, thereby improving patient outcomes.

## Quantitative Effects of Long-Term Enalapril Treatment on Cardiovascular Remodeling

The following tables summarize the quantitative data from key clinical and preclinical studies investigating the long-term effects of enalapril on various parameters of cardiovascular remodeling.

Table 1: Effects of Enalapril on Left Ventricular Hypertrophy and Function

| Study Population                                                          | Enalapril Dose                 | Duration  | Key Findings                                                                                                                                                                                                                                                                                                                                                                                    | Reference                               |
|---------------------------------------------------------------------------|--------------------------------|-----------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Patients with Left Ventricular Dysfunction (SOLVD substudy)               | 10-20 mg/day                   | 12 months | <p>Left ventricular mass tended to be reduced in the enalapril group, with a highly significant difference in response compared to placebo (<math>P \leq .001</math>).<a href="#">[1]</a><a href="#">[2]</a></p> <p>Left ventricular end-diastolic and end-systolic volumes increased in the placebo group but not in the enalapril-treated patients.<a href="#">[1]</a><a href="#">[2]</a></p> | <a href="#">[1]</a> <a href="#">[2]</a> |
| Spontaneously Hypertensive Rats (SHR)                                     | 20 mg/kg/day in drinking water | 5 weeks   | Completely regressed cardiac hypertrophy. <a href="#">[3]</a> <a href="#">[4]</a>                                                                                                                                                                                                                                                                                                               | <a href="#">[3]</a> <a href="#">[4]</a> |
| Spontaneously Hypertensive Rats (SHR) with nitric oxide synthase blockade | Not specified                  | 20 days   | Attenuated the increase in cardiac myocyte cross-sectional area.                                                                                                                                                                                                                                                                                                                                | <a href="#">[5]</a>                     |
| Ovariectomized Spontaneously                                              | Not specified                  | 7 weeks   | Reduced left ventricular mass index compared                                                                                                                                                                                                                                                                                                                                                    | <a href="#">[6]</a>                     |

|              |                |
|--------------|----------------|
| Hypertensive | to untreated   |
| Rats         | ovariectomized |
|              | SHRs.          |

---

Table 2: Effects of Enalapril on Cardiac Fibrosis

| Study Population                                | Enalapril Dose              | Duration                    | Key Findings                                                                                                                                                        | Reference                                 |
|-------------------------------------------------|-----------------------------|-----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------|
| Hypertensive Rats                               | 10 mg/kg daily              | 11 months                   | Diminished the fraction of myocardium occupied by replacement fibrosis by 59% (p<0.001). <a href="#">[7]</a>                                                        | <a href="#">[7]</a>                       |
| Dogs with Experimental Congestive Heart Failure | 2 mg/kg/day                 | 5 weeks                     | Reduced atrial fibrosis from 11.2±1.6% in the control group to 8.3±0.7% in the enalapril group (P=0.008). <a href="#">[8]</a> <a href="#">[9]</a>                   | <a href="#">[8]</a> <a href="#">[9]</a>   |
| Dogs Post-Myocardial Infarction                 | 2.5 mg BID                  | 6 weeks                     | Lower collagen content in the infarct zones of dogs given enalapril. <a href="#">[10]</a> <a href="#">[11]</a>                                                      | <a href="#">[10]</a> <a href="#">[11]</a> |
| Subtotally Nephrectomized (SNX) Rats            | High-dose in drinking water | 4 weeks (from week 8 to 12) | Significantly improved myocardial fibrosis (interstitial tissue area of 1.63±0.25% vs. baseline of >2% in untreated SNX). <a href="#">[12]</a> <a href="#">[13]</a> | <a href="#">[12]</a> <a href="#">[13]</a> |

Table 3: Effects of Enalapril on Atrial Remodeling and Atrial Fibrillation

| Study Population                                   | Enalapril Dose | Duration       | Key Findings                                                                                                                                                                                                                                                | Reference |
|----------------------------------------------------|----------------|----------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Dogs with Experimental Congestive Heart Failure    | 2 mg/kg/day    | 5 weeks        | Left atrial fractional area shortening decreased by 9% (P=NS) in the enalapril group versus 42% (P=0.0001) in controls.<br>Mean atrial fibrillation duration was 138±83 s in the enalapril group versus 720±461 s in the control group (P=0.001).<br>[8][9] | [8][9]    |
| Patients with Left Ventricular Dysfunction (SOLVD) | 10-20 mg/day   | Mean 2.9 years | Reduced the incidence of atrial fibrillation to 5.4% in the enalapril group compared to 24% in the placebo group (P<0.0001).<br>[14]                                                                                                                        | [14]      |

Table 4: Effects of Enalapril on Endothelial Function and Arterial Stiffness

| Study Population                      | Enalapril Dose                       | Duration      | Key Findings                                                                                             | Reference            |
|---------------------------------------|--------------------------------------|---------------|----------------------------------------------------------------------------------------------------------|----------------------|
| Newly Diagnosed Hypertensive Patients | 5.5 ± 2.3 mg/day                     | Not specified | Significantly improved flow-mediated dilation (FMD) in the brachial artery.<br><a href="#">[15]</a>      | <a href="#">[15]</a> |
| Hypertensive Patients                 | Not specified                        | 7-8 weeks     | No significant change in forearm blood flow response to methacholine.<br><a href="#">[16]</a>            | <a href="#">[16]</a> |
| Patients with H-Type Hypertension     | Enalapril Maleate-Folic Acid Tablets | Not specified | Significantly reduced endothelin-1 (ET-1) and elevated nitric oxide (NO) levels.<br><a href="#">[17]</a> | <a href="#">[17]</a> |

## Experimental Protocols for Key Studies

This section provides detailed methodologies for key experiments cited in this guide to facilitate replication and further investigation.

### Animal Models

- Animal Strain: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.[\[3\]](#)[\[4\]](#)
- Acclimatization: Animals are acclimatized for at least one week before the experiment.[\[18\]](#)
- Grouping: Animals are randomly assigned to control and enalapril-treated groups for both SHR and WKY strains.[\[18\]](#)

- Drug Administration: Enalapril maleate is dissolved in drinking water to provide a daily dose of 20 mg/kg.[3][4] Water consumption and body weight are monitored regularly to adjust the drug concentration.[18]
- Treatment Duration: 5 weeks.[3][4]
- Assessment of Cardiac Hypertrophy: At the end of the treatment period, animals are euthanized, and hearts are excised. The left ventricle is dissected and weighed to determine the left ventricle to body weight ratio.[18]
- Assessment of Intracellular pH Regulatory Mechanisms: Na<sup>+</sup>/H<sup>+</sup> exchange activity is estimated by measuring the steady-state intracellular pH (pHi) in HEPES buffer and the rate of pHi recovery from a CO<sub>2</sub>-induced acid load. Na<sup>+</sup>-independent Cl<sup>-</sup>/HCO<sub>3</sub><sup>-</sup> exchange activity is assessed by measuring the rate of pHi recovery from intracellular alkalinization induced by trimethylamine exposure.[3]
- Animal Model: Instrumented dogs.[10][11]
- Induction of Myocardial Infarction: The left anterior descending coronary artery is ligated to induce an anterior myocardial infarction.[10]
- Randomization and Treatment: One day after coronary artery ligation, dogs are randomized to a control group (no treatment) or an oral enalapril group (2.5 mg BID).[10][11]
- Treatment Duration: 6 weeks.[10][11]
- In Vivo Assessments:
  - Ventricular Size, Shape, Mass, and Function: Serial two-dimensional echocardiography is performed to measure these parameters.[10][11]
  - Hemodynamics: Monitored throughout the study.[10]
- Postmortem Analysis:
  - Topography: Planimetered short- and long-axis ventricular contours are analyzed.[10]
  - Collagen Content: Determined by measuring hydroxyproline levels.[10][11]

- Animal Model: Dogs.[8]
- Induction of Congestive Heart Failure (CHF): CHF is produced by rapid right ventricular pacing for 5 weeks.[8]
- Randomization and Treatment: Dogs are randomized to enalapril therapy (2 mg/kg/day) or a control group.[8]
- Monitoring: Echocardiography is performed at baseline and weekly thereafter.[8]
- Electrophysiological Study: At the 5-week mark, atrial fibrillation (AF) is induced by burst pacing, and the duration of AF is measured.[8]
- Histological Analysis: Atrial fibrosis is quantified.[8]

## Clinical Trials

- Study Population: Patients with left ventricular dysfunction (ejection fraction  $\leq 35\%$ ) participating in the SOLVD prevention and treatment trials.[1][2]
- Study Design: A substudy of a large, double-blind, randomized, placebo-controlled trial.[19]
- Intervention: Patients were randomized to receive either enalapril (titrated to 10-20 mg daily) or a placebo.[19]
- Assessments: Doppler-echocardiographic evaluations were performed at baseline and after 4 and 12 months of therapy.[1][2]
- Data Analysis: Recorded data were analyzed in a blinded fashion at a central core laboratory.[1][2]
- Primary Outcomes: Changes in left ventricular structure (end-diastolic and end-systolic volumes, left ventricular mass) and function.[1][2]

## Signaling Pathways Modulated by Enalapril

Enalapril's beneficial effects on cardiovascular remodeling are mediated through the modulation of several key signaling pathways. By inhibiting ACE, enalapril primarily reduces the

levels of Angiotensin II, a potent activator of pathways leading to hypertrophy, fibrosis, and inflammation.

## Inhibition of Angiotensin II-Mediated Signaling

The diagram below illustrates the central role of enalapril in blocking the detrimental effects of Angiotensin II on cardiac cells.



[Click to download full resolution via product page](#)

Caption: Enalapril's mechanism of action in the Renin-Angiotensin System.

## Modulation of TGF- $\beta$ Signaling in Cardiac Fibrosis

Transforming growth factor-beta (TGF- $\beta$ ) is a key cytokine in the pathogenesis of cardiac fibrosis. Angiotensin II stimulates the production of TGF- $\beta$ , which in turn promotes the differentiation of fibroblasts into myofibroblasts and the deposition of extracellular matrix proteins. Enalapril, by reducing Angiotensin II levels, indirectly inhibits this pro-fibrotic pathway. [\[20\]](#)[\[21\]](#)



[Click to download full resolution via product page](#)

Caption: Enalapril's inhibitory effect on the TGF-β signaling pathway.

## Attenuation of p38 MAPK Signaling

The p38 mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade involved in stress-induced cardiac remodeling, including hypertrophy and fibrosis.[20] Angiotensin II can activate p38 MAPK, leading to downstream effects that contribute to pathological remodeling. Enalapril's ability to reduce Angiotensin II levels can, therefore, lead to the attenuation of p38 MAPK activation.[20][22]



[Click to download full resolution via product page](#)

Caption: Enalapril's impact on the p38 MAPK signaling cascade.

## Conclusion and Future Directions

Long-term treatment with enalapril consistently demonstrates beneficial effects on cardiovascular remodeling by attenuating cardiac hypertrophy, reducing fibrosis, and improving vascular function. Its primary mechanism of action, the inhibition of the renin-angiotensin-aldosterone system, leads to the downstream modulation of key signaling pathways, including TGF- $\beta$  and p38 MAPK. The quantitative data and experimental protocols presented in this guide provide a solid foundation for understanding and further investigating the therapeutic potential of enalapril and other RAAS inhibitors.

Future research should continue to explore the nuanced molecular mechanisms underlying enalapril's effects, particularly in different patient populations and in combination with other therapies. The development of novel biomarkers to monitor the anti-remodeling effects of enalapril in real-time would be a significant advancement. Furthermore, a deeper understanding of the interplay between genetic predispositions and the response to enalapril could pave the way for more personalized therapeutic strategies in the management of cardiovascular diseases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scholars.uky.edu [scholars.uky.edu]
- 2. Effects of long-term enalapril therapy on cardiac structure and function in patients with left ventricular dysfunction. Results of the SOLVD echocardiography substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enalapril induces regression of cardiac hypertrophy and normalization of pHi regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Beneficial effect of enalapril in spontaneously hypertensive rats cardiac remodeling with nitric oxide synthesis blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of enalapril on the cardiac remodelling in ovariectomized spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Effect of enalapril on ventricular remodeling and function during healing after anterior myocardial infarction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Dose Enalapril Treatment Reverses Myocardial Fibrosis in Experimental Uremic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Dose Enalapril Treatment Reverses Myocardial Fibrosis in Experimental Uremic Cardiomyopathy | PLOS One [journals.plos.org]
- 14. Role of angiotensin-converting enzyme inhibitors and angiotensin receptor blockers in the management of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enalapril Is Superior to Lisinopril in Improving Endothelial Function without a Difference in Blood-Pressure-Lowering Effects in Newly Diagnosed Hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Efficacy, safety, and vascular endothelial function improvement of enalapril maleate-folic acid tablets in H-Type hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Studies of left ventricular dysfunction (SOLVD)--rationale, design and methods: two trials that evaluate the effect of enalapril in patients with reduced ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibitory Effects of Enalaprilat on Rat Cardiac Fibroblast Proliferation via ROS/P38MAPK/TGF- $\beta$ 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academicjournals.org [academicjournals.org]
- 22. Inhibitory effects of enalaprilat on rat cardiac fibroblast proliferation via ROS/P38MAPK/TGF- $\beta$ 1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Long-Term Enalapril Administration and Its Impact on Cardiovascular Remodeling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1234160#long-term-effects-of-enalapril-on-cardiovascular-remodeling>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)